molecular formula C10H13NO2 B13794554 Methyl [(3-methylphenyl)methyl]carbamate CAS No. 537698-87-6

Methyl [(3-methylphenyl)methyl]carbamate

Cat. No.: B13794554
CAS No.: 537698-87-6
M. Wt: 179.22 g/mol
InChI Key: DJFYJDARRSPMLB-UHFFFAOYSA-N
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Description

Methyl [(3-methylphenyl)methyl]carbamate is a chemical compound with the molecular formula C9H11NO2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is part of the carbamate family, which is characterized by the presence of a carbamate group (NH2COO-).

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl [(3-methylphenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{3-methylbenzylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl [(3-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl [(3-methylphenyl)methyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of methyl [(3-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. In the case of its use as a pesticide, the compound inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in the death of the pest.

Comparison with Similar Compounds

Methyl [(3-methylphenyl)methyl]carbamate can be compared with other carbamate compounds, such as:

    Carbaryl: Another widely used carbamate pesticide with similar mechanisms of action.

    Aldicarb: Known for its high toxicity and effectiveness as a pesticide.

    Fenobucarb: Used in agriculture for pest control.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its effectiveness as a pesticide and potential pharmaceutical applications make it a valuable compound in various fields.

Properties

CAS No.

537698-87-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-[(3-methylphenyl)methyl]carbamate

InChI

InChI=1S/C10H13NO2/c1-8-4-3-5-9(6-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

DJFYJDARRSPMLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)OC

Origin of Product

United States

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